5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement opened the door to decades of systematic exploration of benzofuran derivatives, gradually leading to the recognition of their exceptional versatility in medicinal chemistry and materials science applications. The specific compound under examination represents a more recent addition to the benzofuran family, reflecting advances in synthetic organic chemistry that have enabled the precise introduction of multiple functional groups onto the benzofuran scaffold with high regioselectivity and yield.
The systematic study of substituted benzofuran carboxylic acids gained momentum in the late twentieth and early twenty-first centuries as researchers recognized the profound impact that seemingly minor structural modifications could have on biological activity and chemical properties. The synthesis of this compound specifically emerged from efforts to develop new synthetic methodologies for producing highly substituted benzofuran derivatives with predetermined substitution patterns. These synthetic advances were driven by the recognition that benzofuran derivatives possess remarkable biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them attractive targets for pharmaceutical development.
The historical development of this compound also reflects broader trends in heterocyclic chemistry, particularly the movement toward more sophisticated synthetic strategies that allow for the efficient construction of complex molecular architectures. Early synthetic approaches to benzofuran derivatives often relied on relatively harsh reaction conditions and produced limited substitution patterns, but modern synthetic methodology has enabled the preparation of compounds like this compound with high efficiency and selectivity. This progression illustrates the evolution of organic synthesis from a primarily empirical discipline to one guided by mechanistic understanding and rational design principles.
Structural Classification within Benzofuran Derivatives
This compound occupies a distinctive position within the structural classification of benzofuran derivatives, characterized by its specific pattern of substitution that combines electron-donating and electron-withdrawing groups in a carefully orchestrated arrangement. The compound belongs to the broader category of benzofuran carboxylic acids, which represent one of the most extensively studied classes of benzofuran derivatives due to their versatile reactivity and potential for further functionalization. Within this classification, the presence of the ethoxy substituent at the 5-position places this compound among the alkoxy-substituted benzofuran carboxylic acids, a subclass known for enhanced solubility properties and modified electronic characteristics compared to their unsubstituted counterparts.
The structural features of this compound can be systematically analyzed in terms of its substituent pattern and their expected electronic effects on the benzofuran core. The ethoxy group at the 5-position functions as an electron-donating substituent through both inductive and resonance effects, increasing electron density in the aromatic system and potentially enhancing nucleophilic reactivity at specific positions. Conversely, the carboxylic acid group at the 2-position serves as a strong electron-withdrawing group, creating an electronic gradient across the molecule that influences both reactivity patterns and molecular properties such as acidity and hydrogen bonding capacity.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | Defines elemental composition |
| Molecular Weight | 220.20 g/mol | Moderate molecular complexity |
| Chemical Abstracts Service Number | 568558-22-5 | Unique chemical identifier |
| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding |
| Hydrogen Bond Donors | 1 | Affects intermolecular interactions |
The methyl group at the 3-position contributes additional steric and electronic effects that distinguish this compound from other benzofuran carboxylic acids. This substituent provides moderate steric hindrance that can influence the compound's reactivity and binding interactions while also serving as a weak electron-donating group that subtly modifies the electronic properties of the heterocyclic system. The combination of these three substituents creates a unique molecular environment that may confer specific advantages in certain applications while potentially limiting utility in others.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader field of heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of the sophisticated structural diversity achievable within the benzofuran family. Benzofuran derivatives have emerged as one of the most important classes of heterocyclic compounds in contemporary chemistry, finding applications across diverse fields including pharmaceutical development, materials science, and synthetic organic chemistry. The specific substitution pattern present in this compound illustrates the precise control over molecular architecture that modern synthetic methods can achieve, enabling chemists to fine-tune electronic properties, solubility characteristics, and reactivity patterns through strategic placement of functional groups.
The broader significance of this compound lies in its potential to serve as a building block for more complex molecular structures and as a model system for understanding structure-activity relationships in benzofuran chemistry. Research has demonstrated that benzofuran derivatives exhibit remarkable biological activities, including anticancer properties that have made them attractive targets for pharmaceutical development. The specific substitution pattern in this compound provides a platform for investigating how different functional groups influence biological activity and for developing structure-activity relationships that can guide the design of new therapeutic agents.
From a synthetic perspective, this compound represents an important intermediate in the preparation of more complex benzofuran derivatives, particularly those requiring precise substitution patterns for optimal activity. The carboxylic acid functionality provides a versatile handle for further chemical modification, enabling the preparation of esters, amides, and other derivatives that may possess enhanced or modified properties compared to the parent compound. This synthetic versatility makes this compound valuable not only as an end product but also as a starting material for the construction of chemical libraries and the exploration of chemical space around the benzofuran scaffold.
Properties
IUPAC Name |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)7(2)11(16-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYABQXBVFVPRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
A common approach involves Friedel-Crafts acylation followed by hydrolysis. CN110684000B outlines a two-step synthesis:
- Acylation :
- Reactants: 1-(3-Methylbenzofuran-2-yl)ethanone (44.41 mol), THF (80 L), potassium tert-butoxide (1.65 eq).
- Conditions: 0–5°C, 30 min stirring, followed by petroleum ether quenching.
- Intermediate: 5-Ethoxy-3-methylbenzofuran-3-carboxylate (95% HPLC purity).
- Hydrolysis :
Key Data :
| Step | Reagents | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| Acylation | KOtBu, THF | 0–5°C | 30 min | 95% purity |
| Hydrolysis | NaOH, MeOH | RT | 1 h | 33% yield |
Cyclization of o-Hydroxyacetophenone Derivatives
EP0125678A1 and CN103965148A describe cyclization strategies:
- Substrate : 2-Hydroxy-5-ethoxyacetophenone.
- Cyclization :
- Reagents: Chloroacetone, ZnCl₂ (catalyst).
- Conditions: Reflux in acetic acid (4–6 h).
- Oxidation :
Mechanism :
- Cyclization forms the benzofuran core.
- Subsequent oxidation converts the methyl group to a carboxylic acid.
Microwave-Assisted Perkin Rearrangement
PMC3377186 reports a microwave-enhanced method:
- Substrate : 3-Halocoumarin.
- Reaction :
- Reagents: Ethanol, NaOH.
- Conditions: 79°C, 300W microwave irradiation (5 min).
- Outcome : Direct formation of 5-ethoxy-3-methylbenzofuran-2-carboxylic acid.
Advantages :
- Reduced reaction time (5 min vs. 12–24 h conventional).
- Higher yields due to controlled thermal conditions.
Bromination and Substitution
PMC10888192 details bromination followed by ethoxylation:
- Bromination :
- Reagents: N-Bromosuccinimide (NBS), CCl₄.
- Product: 3-Bromomethyl-5-ethoxybenzofuran.
- Substitution :
- Reagents: Ethanol, K₂CO₃.
- Conditions: Reflux (6 h).
- Oxidation :
Comparative Analysis of Methods
Insights :
- Microwave-assisted synthesis offers the highest efficiency.
- Traditional methods (Friedel-Crafts, cyclization) require longer times but are scalable.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
The following analysis compares 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid with structurally analogous benzofuran-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Substituent Variations and Structural Analysis
Key Observations :
- Substituent Position : Shifting the methoxy group from position 5 to 6 (e.g., 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid ) reduces solubility in polar solvents, likely due to steric hindrance .
- Electron-Withdrawing Groups: The fluoro substituent in 2-(5-fluoro-...-benzofuran-2-yl)acetic acid enhances antimicrobial activity compared to non-halogenated analogs, attributed to increased electrophilicity .
- Ester vs. Carboxylic Acid : The isopropyl ester derivative () exhibits lower solubility in polar solvents compared to the carboxylic acid form, highlighting the role of functional groups in bioavailability .
Crystallographic and Computational Insights
- Structural Planarity : Benzofuran cores are typically planar, as seen in 2-(5-fluoro-...-benzofuran-2-yl)acetic acid , where the benzofuran unit deviates by only 0.005 Å from planarity . This rigidity may enhance binding to biological targets.
- Software Utilization : SHELX and ORTEP-3 are critical for refining crystal structures of these compounds, enabling precise determination of substituent conformations and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid derivatives) .
Biological Activity
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to delve into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique benzofuran core, characterized by a fused bicyclic structure that includes a benzene ring and a furan ring. The ethoxy group at the fifth position and the methyl group at the third position enhance its chemical properties, making it suitable for various biological studies.
Biological Activity Overview
Research indicates that compounds within the benzofuran class, including this compound, exhibit significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell growth in various cancer cell lines. For instance, related benzofuran derivatives have shown inhibition rates of up to 80% against non-small cell lung cancer cells (NCI-H460) and significant effects on leukemia and melanoma cells.
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the modulation of reactive oxygen species (ROS) levels in cancer cells. Increased ROS can lead to oxidative stress, contributing to apoptosis in cancerous cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, shedding light on the potential of this compound:
-
Cytotoxicity Studies :
- In vitro tests on various cancer cell lines (e.g., K562 for leukemia, MDA-MB-231 for breast cancer) demonstrated that related compounds can significantly reduce cell viability. For example, one derivative showed an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .
- Cell Cycle Analysis :
- Apoptosis Induction :
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural diversity among benzofuran derivatives and their biological activities:
| Compound Name | Molecular Formula | Notable Features | Anticancer Activity |
|---|---|---|---|
| This compound | C12H14O4 | Ethoxy and methyl substitutions | High potential against multiple cancers |
| 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | Methoxy instead of ethoxy | Moderate cytotoxicity |
| 5-(1-Methoxycarbonyl)-3-methylbenzofuran | C12H14O5 | Additional carbonyl group | Variable effects depending on structure |
This table illustrates how variations in functional groups can influence both reactivity and biological activity.
Q & A
Basic: What are the established synthetic routes for 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid?
Methodological Answer:
Synthesis typically involves cyclization or coupling strategies. For example:
- Cyclization of phenolic precursors with ethoxy and methyl substituents under acidic or oxidative conditions. A related method uses 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant to facilitate benzofuran ring formation at room temperature .
- Coupling reactions with halogenated intermediates (e.g., brominated benzofurans) and ethoxy/methyl-containing reagents, followed by carboxylation .
Characterization: Confirm structure via ¹H/¹³C NMR (to verify substituent positions), IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS for molecular weight validation .
Basic: How can spectroscopic techniques resolve structural ambiguities in benzofuran derivatives?
Methodological Answer:
- ¹H NMR : Ethoxy groups show a triplet at ~1.3–1.5 ppm (CH₃) and a quartet at ~3.8–4.2 ppm (OCH₂). Methyl substituents on the benzofuran ring appear as singlets near 2.3–2.5 ppm .
- X-ray crystallography : Critical for confirming substituent positions and crystal packing, especially when spectral data conflicts (e.g., overlapping signals in crowded aromatic regions) .
- HSQC/HMBC NMR : Maps proton-carbon correlations to distinguish between regioisomers (e.g., 3-methyl vs. 4-methyl substitution) .
Advanced: How can researchers optimize low yields in carboxylation steps during synthesis?
Methodological Answer:
- Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance carboxylation efficiency. For example, Pd-mediated CO₂ insertion into bromobenzofuran precursors .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility, while additives like NaH or K₂CO₃ stabilize intermediates during deprotonation .
- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., esterification of the carboxylic acid group) .
Advanced: How should researchers address contradictions in reported biological activities of benzofuran derivatives?
Methodological Answer:
- Meta-analysis : Compare substituent effects across studies. For instance, 3-methyl substitution may enhance antimicrobial activity, while ethoxy groups could reduce cytotoxicity .
- Standardized assays : Re-evaluate compounds under consistent conditions (e.g., MIC assays for antimicrobial activity, IC₅₀ measurements for cytotoxicity) to isolate substituent-specific effects .
- Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., enzymes like COX-2 for anti-inflammatory activity) .
Advanced: What strategies are effective for analyzing purity and stability of this compound?
Methodological Answer:
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Monitor degradation products (e.g., decarboxylation or ethoxy hydrolysis) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability; carboxylic acids often decompose above 200°C .
- Counterion selection : Sodium or potassium salts may improve aqueous stability compared to the free acid form .
Basic: What pharmacological applications are explored for this compound?
Methodological Answer:
- Antimicrobial studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. The ethoxy group may enhance membrane penetration .
- Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 in macrophage models (e.g., RAW 264.7 cells) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-methoxy or 5-hydroxy derivatives) to identify critical substituents .
Advanced: How can computational methods guide the design of benzofuran-based inhibitors?
Methodological Answer:
- Docking simulations : Target enzymes like Candida albicans CYP51 (antifungal) or human COX-2 (anti-inflammatory). The carboxylic acid group often interacts with catalytic residues (e.g., Arg or Lys) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity. Ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects, potentially enhancing binding .
Basic: What are the key challenges in scaling up benzofuran-carboxylic acid synthesis?
Methodological Answer:
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Safety : NaH or DDQ require careful handling under inert atmospheres. Consider safer alternatives (e.g., KOtBu for deprotonation) .
Advanced: How can researchers validate contradictory spectral data for this compound?
Methodological Answer:
- 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., ethoxy to methyl groups) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in complex spectra .
- Comparative crystallography : Compare with structurally characterized analogs (e.g., 5-cyclohexyl derivatives) to confirm bond lengths/angles .
Advanced: What are emerging applications in materials science for benzofuran-carboxylic acids?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
